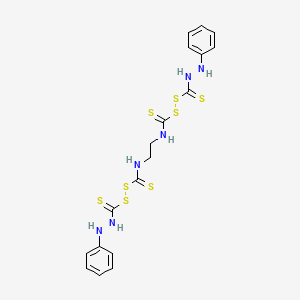
(1'S,2'S,9S,12R)-12-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)metacyclophane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1’S,2’S,9S,12R)-12-(2’-(((1,1-Dimethylethoxy)carbonyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)metacyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by multiple functional groups and stereocenters, makes it an interesting subject for scientific research.
准备方法
合成路线和反应条件
该化合物的合成可能涉及多个步骤,包括形成核心间环芳烃结构和引入各种官能团。典型的合成路线可能包括:
间环芳烃核心的形成: 这可能涉及使用适当的前体进行环化反应。
官能团的引入: 官能团,如羟基、氨基和羰基,可以通过特定的反应引入,如羟基化、胺化和羰基化。
工业生产方法
此类复杂分子的工业生产通常涉及优化合成路线以实现可扩展性、产率和成本效益。这可能包括:
使用催化剂: 催化剂可以提高反应速率和选择性。
优化反应条件: 温度、压力和溶剂的选择对于最大限度地提高产率和纯度至关重要。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将羰基还原为羟基。
取代: 用其他基团取代官能团。
常见试剂和条件
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤化物或亲核试剂。
主要产物
从这些反应形成的主要产物取决于所用试剂和条件。例如,羟基的氧化可能生成酮或醛。
科学研究应用
化学: 作为更复杂分子的构建块。
生物学: 作为研究生物过程的探针。
医学: 由于其独特的结构,具有潜在的治疗应用。
工业: 用于合成先进材料或药物。
作用机理
该化合物发挥作用的机制取决于它与分子靶标的相互作用。这可能涉及:
与酶或受体结合: 调节其活性。
与核酸相互作用: 影响基因表达或复制。
参与信号通路: 影响细胞过程。
作用机制
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in signaling pathways: Influencing cellular processes.
相似化合物的比较
类似化合物
环芳烃: 与该化合物类似,具有环状结构和多个官能团。
大环化合物: 具有各种应用的大环结构。
肽模拟物: 模拟肽结构的化合物。
独特性
该化合物独特的官能团和立体异构中心的组合使其与其他类似化合物区别开来,可能具有独特的性质和应用。
属性
CAS 编号 |
180968-17-6 |
|---|---|
分子式 |
C32H46N4O7 |
分子量 |
598.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.3.1]icosa-1(19),16(20),17-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H46N4O7/c1-21(2)26-29(38)33-14-15-41-16-17-42-24-13-9-12-23(18-24)20-34-27(30(39)36-26)28(37)25(19-22-10-7-6-8-11-22)35-31(40)43-32(3,4)5/h6-13,18,21,25-28,34,37H,14-17,19-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1 |
InChI 键 |
BEYIKFKXDNCIOO-YVHASNINSA-N |
手性 SMILES |
CC(C)[C@H]1C(=O)NCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C)C1C(=O)NCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


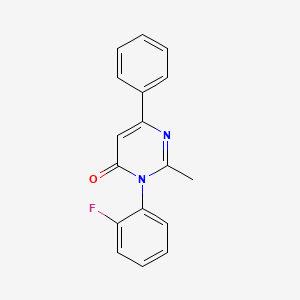
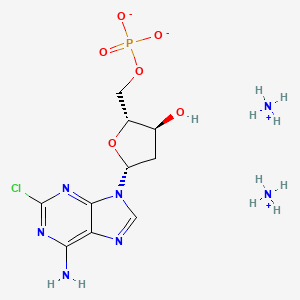

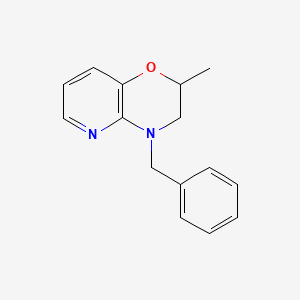
![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

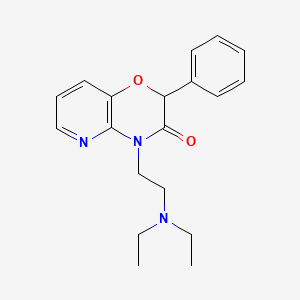

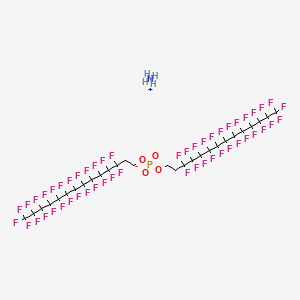
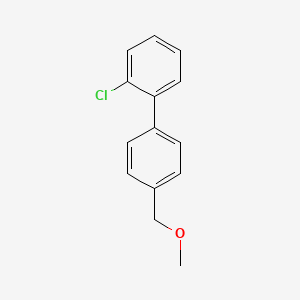
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)


